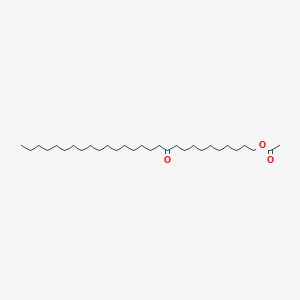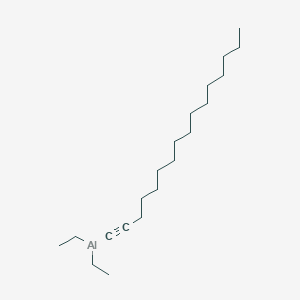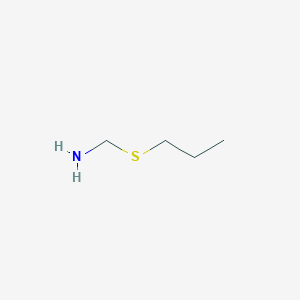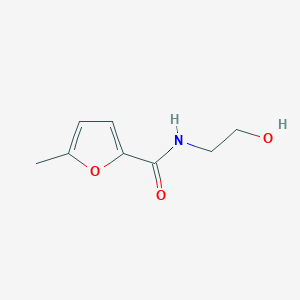![molecular formula C16H20N2O4 B14358327 3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] CAS No. 91778-82-4](/img/structure/B14358327.png)
3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] is an organic compound characterized by the presence of two hydroxyethyl groups attached to a phenylene core through prop-2-enamide linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] typically involves the reaction of 1,4-phenylenediamine with 2-hydroxyethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bonds. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The phenylene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of 3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. The phenylene core can interact with aromatic residues in proteins, influencing their structure and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]
- Dimethyl 3,3’-(ethane-1,2-diylbis(oxy))bis(4,1-phenylene)dipropionate
- 2,2’-[(2-nitro-1,4-phenylene)diimino]bisethanol
Uniqueness
3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] is unique due to its specific combination of hydroxyethyl and prop-2-enamide groups attached to a phenylene core. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry .
Propiedades
Número CAS |
91778-82-4 |
|---|---|
Fórmula molecular |
C16H20N2O4 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-3-[4-[3-(2-hydroxyethylamino)-3-oxoprop-1-enyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H20N2O4/c19-11-9-17-15(21)7-5-13-1-2-14(4-3-13)6-8-16(22)18-10-12-20/h1-8,19-20H,9-12H2,(H,17,21)(H,18,22) |
Clave InChI |
FAOVCGKHVMHOJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)NCCO)C=CC(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



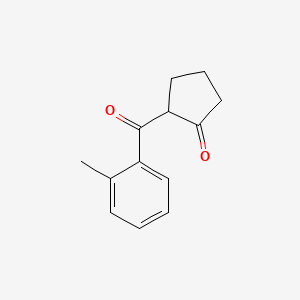
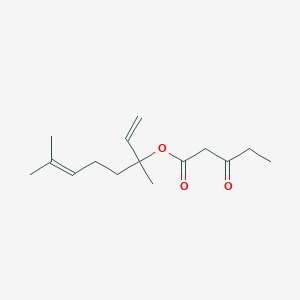

![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)



